Home > Products > Building Blocks P20046 > Terazosin hydrochloride
Terazosin hydrochloride - 63074-08-8

Terazosin hydrochloride

Catalog Number: EVT-284214
CAS Number: 63074-08-8
Molecular Formula: C19H26ClN5O4
Molecular Weight: 423.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Terazosin Hydrochloride is the hydrochloride salt form of terazosin, a quinazoline derivative with adrenergic antagonistic property. Terazosin hydrochloride selectively inhibits alpha-1 adrenergic receptors, resulting in vasodilation leading to decreased peripheral vascular resistance and a reduced venous return to the heart as well as decreased urethral resistance, which potentially improving urine flow and symptoms related to benign prostatic hyperplasia. In addition, terazosin decreases low-density lipoproteins (LDL) and triglycerides while increasing the concentration of high-density lipoproteins (HDL).
See also: Terazosin (has active moiety).

Parazosin Hydrochloride

  • Relevance: Parazosin hydrochloride served as an internal standard in a high-performance liquid chromatography (HPLC) method developed for quantifying Terazosin hydrochloride in human plasma . This suggests structural similarities between the two compounds, making Parazosin hydrochloride suitable for this analytical purpose.

Alfuzosin Hydrochloride

  • Relevance: Alfuzosin hydrochloride was employed as an internal standard in an HPLC method designed to determine the content and related substances in Terazosin hydrochloride capsules . The shared alpha-1 adrenergic receptor antagonist activity and likely structural similarities allow Alfuzosin hydrochloride to function effectively in this analytical context.

Doxazosin Mesylate

  • Relevance: Doxazosin mesylate was analyzed alongside Terazosin hydrochloride and Prazosin hydrochloride in human plasma using an HPLC coupled with electrospray ionization mass spectrometry (HPLC-MS/ESI) method . The inclusion of Doxazosin mesylate in this analysis suggests structural and chemical similarities with Terazosin hydrochloride, permitting their simultaneous detection and quantification.

Prazosin Hydrochloride

  • Relevance: Prazosin hydrochloride's interaction with bovine serum albumin (BSA) was investigated in a fluorescence spectrometry study, employing Warfarin and Diazepam as site markers, alongside Terazosin hydrochloride . The study aimed to understand the binding interactions of both Prazosin and Terazosin with BSA, indicating potential competitive binding mechanisms and shared structural motifs. Furthermore, Prazosin hydrochloride was also analyzed alongside Terazosin hydrochloride and Doxazosin mesylate in human plasma using an HPLC-MS/ESI method , again suggesting structural and chemical similarities.

Finasteride

  • Relevance: Finasteride was co-administered with Terazosin hydrochloride to treat BPH in patients with hypertension . This combination aimed to target BPH through different mechanisms: Terazosin hydrochloride by relaxing prostatic smooth muscle and Finasteride by reducing prostate size.

Sparfloxacin

  • Relevance: Sparfloxacin was used in combination with Terazosin hydrochloride to treat chronic prostatitis type 3A . This combination therapy aimed to address both the potential bacterial infection and the urinary symptoms associated with chronic prostatitis.

Levofloxacin

  • Relevance: Levofloxacin was combined with Terazosin hydrochloride for the treatment of chronic nonbacterial prostatitis and . The study aimed to evaluate the efficacy of the combined therapy in improving clinical outcomes, suggesting potential synergistic effects. Further research investigated the impact of Terazosin on Levofloxacin pharmacokinetics in a rat model of prostatitis , revealing potential drug interactions and their clinical implications.

Tamsulosin Hydrochloride

  • Relevance: Tamsulosin hydrochloride was combined with Terazosin hydrochloride to investigate their combined therapeutic effects on chronic prostatitis Type-III b . The study explored the efficacy of this dual alpha-blocker therapy in alleviating symptoms and improving quality of life in patients.

1-(4-hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydrofuranyl)carbonyl]piperazine (Impurity B)

  • Relevance: This impurity was synthesized as part of quality control procedures for Terazosin hydrochloride. Its presence could indicate potential issues with the drug's synthesis or storage .

1-(4-amino-6,7-dimethyl-2-quinazolinyl)piperazinedihydrochloride (Impurity C)

  • Relevance: This impurity forms due to hydrolysis and can be used to assess the stability of Terazosin hydrochloride formulations .

1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride (Impurity E)

  • Relevance: The synthesis of this impurity helps in developing comprehensive quality control methods for Terazosin hydrochloride, ensuring drug purity and efficacy .

1,4-bis(furan-2-ylcarbonyl)piperazine

  • Relevance: Synthesized and studied alongside other Terazosin derivatives, this compound displayed antibacterial activity, offering insights into potential therapeutic applications beyond its structural relationship to Terazosin hydrochloride .

1,4-bis(tetrahydrofuran-2-yl)carbonyl piperazine

  • Relevance: This derivative, like the previous one, was synthesized and tested for its antibacterial properties alongside other Terazosin-related compounds , contributing to a broader understanding of the structure-activity relationship within this chemical class.

1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-formylpiperazine

  • Relevance: Synthesized and studied for its antibacterial activity along with other Terazosin derivatives , highlighting the potential of structural modifications in exploring new therapeutic applications for compounds related to Terazosin hydrochloride.

6,7-dimethoxy-2-piperazin-1-yl-quinazolin-4-amine

  • Relevance: Identified as a derivative of Terazosin, this compound exhibited promising antibacterial activity when compared to a standard drug, suggesting potential therapeutic applications and highlighting the diverse pharmacological profile of Terazosin-related compounds .
Source and Classification

Terazosin hydrochloride is classified as a selective alpha-1 adrenergic antagonist. It is derived from the quinazoline class of compounds, which are known for their antihypertensive effects. The compound was first developed in the 1970s and has since been widely used in clinical practice for managing hypertension and urinary symptoms associated with prostate enlargement.

Synthesis Analysis

The synthesis of terazosin hydrochloride involves several key steps, typically starting from 2-chloro-4-amino-6,7-dimethoxyquinazoline. The process can be outlined as follows:

  1. Initial Reaction: The synthesis begins with the reaction of 2-chloro-4-amino-6,7-dimethoxyquinazoline with 1-(2-tetrahydrofuroyl)piperazine in a polar organic solvent, often in the presence of water. The amount of water used is critical, typically ranging from 5% to 20% by volume, depending on the solvent used .
  2. Heating: The mixture is heated, preferably at reflux temperatures for 35-55 hours, to ensure complete reaction and high yield .
  3. Cooling and Filtration: After the reaction completes, the solution is cooled to room temperature, and the crystalline product (terazosin hydrochloride dihydrate) is collected through filtration.
  4. Purification: The resulting compound may undergo further purification processes to achieve the desired purity levels necessary for pharmaceutical use .

This multi-step process can yield terazosin hydrochloride with efficiencies ranging from 85% to over 95% .

Molecular Structure Analysis

The molecular structure of terazosin hydrochloride can be represented by its chemical formula C19H25N5O4HClC_{19}H_{25}N_{5}O_{4}\cdot HCl. The structure consists of a quinazoline core substituted with various functional groups:

  • Quinazoline Ring: This bicyclic structure forms the backbone of terazosin.
  • Piperazine Ring: A piperazine moiety contributes to its pharmacological activity.
  • Functional Groups: The presence of methoxy groups enhances its solubility and bioavailability.

X-ray diffraction studies have been utilized to analyze its crystalline forms, revealing characteristic peaks that confirm its structural integrity .

Chemical Reactions Analysis

Terazosin hydrochloride participates in various chemical reactions relevant to its synthesis and degradation:

  1. Acid-Base Reactions: The formation of terazosin hydrochloride involves neutralization reactions between the base form of terazosin and hydrochloric acid.
  2. Hydrolysis: Under certain conditions, terazosin can undergo hydrolysis, leading to the breakdown of its active components.
  3. Polymorphic Transformations: Terazosin exists in multiple polymorphic forms, which can affect its stability and solubility. Research has identified several solvent-free forms that can be isolated directly from reactions .
Mechanism of Action

The mechanism of action for terazosin hydrochloride primarily involves selective antagonism of alpha-1 adrenergic receptors located on vascular smooth muscle. By blocking these receptors:

  • Vasodilation: Terazosin causes relaxation of blood vessels, leading to decreased peripheral resistance and lower blood pressure.
  • Urinary Flow Improvement: In patients with benign prostatic hyperplasia, it relaxes smooth muscle in the bladder neck and prostate, facilitating improved urine flow.

This dual action makes terazosin effective for both hypertension management and alleviating urinary symptoms associated with prostate enlargement.

Physical and Chemical Properties Analysis

Terazosin hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and various organic solvents, which facilitates its formulation into different pharmaceutical preparations.
  • Melting Point: The melting point is observed around 280 °C, indicating thermal stability under normal storage conditions.
  • Polymorphism: Exhibits multiple polymorphic forms that can influence its pharmacokinetics .

These properties are essential for determining appropriate storage conditions and formulation strategies.

Applications

Terazosin hydrochloride is widely used in clinical settings for:

  1. Hypertension Management: As an effective treatment option for patients with high blood pressure.
  2. Benign Prostatic Hyperplasia Treatment: Alleviates urinary symptoms by relaxing prostate muscles.
  3. Research Applications: Studied for potential antibacterial properties against various pathogens .

Properties

CAS Number

63074-08-8

Product Name

Terazosin hydrochloride

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrochloride

Molecular Formula

C19H26ClN5O4

Molecular Weight

423.9 g/mol

InChI

InChI=1S/C19H25N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H

InChI Key

IWSWDOUXSCRCKW-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.Cl

Solubility

Soluble in DMSO

Synonyms

A 45975
Adecur
Apo-Terazosin
Deflox
Dysalfa
Flotrin
Heitrin
Hytrin
Hytrin BPH
Hytrine
Magnurol
Novo-Terazosin
Nu-Terazosin
PMS-Terazosin
ratio-Terazosin
Sutif
Tazusin
Terazoflo
terazosin
Terazosin AZU
Terazosin Hexal
Terazosin hydrochloride
terazosin hydrochloride anhydrous
terazosin, monohydrochloride, dihydrate
Terazosina Alter
Terazosina Kern
Terazosina Qualix
Zayasel

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.